molecular formula C21H18FN3O3 B5225094 3-[(3-FLUOROPHENYL)METHYL]-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

3-[(3-FLUOROPHENYL)METHYL]-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B5225094
M. Wt: 379.4 g/mol
InChI Key: PXDNRMHDYNPVBS-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methyl]-1-[(furan-2-yl)methyl]-5,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of a fluorophenyl group, a furan group, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 3-[(3-fluorophenyl)methyl]-1-[(furan-2-yl)methyl]-5,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and furan groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl and furan groups can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Addition: The compound can undergo addition reactions, particularly at the double bonds present in the pyrido[2,3-d]pyrimidine core.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-Fluorophenyl)methyl]-1-[(furan-2-yl)methyl]-5,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(3-fluorophenyl)methyl]-1-[(furan-2-yl)methyl]-5,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects on cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-[(3-fluorophenyl)methyl]-1-[(furan-2-yl)methyl]-5,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione include other pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of fluorophenyl and furan groups, which confer distinct chemical and biological properties.

Some similar compounds include:

  • Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-13-9-14(2)23-19-18(13)20(26)25(11-15-5-3-6-16(22)10-15)21(27)24(19)12-17-7-4-8-28-17/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDNRMHDYNPVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2CC3=CC=CO3)CC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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